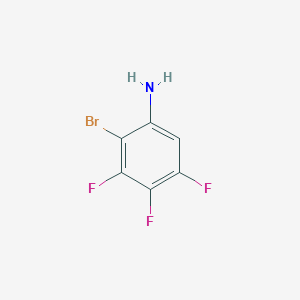

2-Bromo-3,4,5-trifluoroaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,4,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSROPCTQUZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650223 | |

| Record name | 2-Bromo-3,4,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-24-1 | |

| Record name | 2-Bromo-3,4,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations for 2 Bromo 3,4,5 Trifluoroaniline

Regioselective Synthesis Strategies for Halogenated Anilines

The specific arrangement of substituents in 2-Bromo-3,4,5-trifluoroaniline necessitates a high degree of regioselectivity in its synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, guiding the position of incoming electrophiles.

Direct Halogenation Approaches: Electrophilic Bromination of Trifluoroaniline Precursors

Direct electrophilic bromination of a suitable trifluoroaniline precursor is a primary method for introducing the bromine atom. The selection of the starting material is crucial for directing the bromination to the desired position. For instance, starting with 3,4,5-trifluoroaniline (B67923), the amino group directs the incoming electrophile. However, the strong deactivating effect of the three fluorine atoms can make the reaction challenging.

A common approach involves the reduction of a nitro-group precursor. For example, the synthesis can start from 2-bromo-3,4,5-trifluoro-1-nitrobenzene (B1387234). This compound is then reduced to the corresponding aniline (B41778). A documented procedure involves dissolving 2-bromo-3,4,5-trifluoro-1-nitrobenzene in ethanol (B145695) and water, followed by the addition of iron powder and ammonium (B1175870) chloride. The reaction mixture is stirred at 55°C for 2 hours, resulting in a 94% yield of this compound. figshare.com

The regioselectivity of halogenation is a well-studied area. For instance, the bromination of 2,3,4-trifluoroaniline (B1293922) in hydrobromic acid with hydrogen peroxide leads to selective bromination at the 5-position. smolecule.com This highlights how the existing substituents dictate the outcome of electrophilic substitution.

Table 1: Electrophilic Bromination Reaction Parameters

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-3,4,5-trifluoro-1-nitrobenzene | Fe, NH4Cl | EtOH/H2O | 55°C | 94% | figshare.com |

| 2,3,4-trifluoroaniline | HBr, H2O2 | Hydrobromic Acid | - | - | smolecule.com |

Diazotization-Mediated Halogenation (Sandmeyer-Type Reactions)

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.gov This method is particularly useful when direct bromination is not feasible or gives poor regioselectivity.

A synthetic route to prepare 3,4,5-trifluorobromobenzene, a related compound, starts with 2,3,4-trifluoroaniline. google.comgoogle.com The aniline is first brominated to yield 2,3,4-trifluoro-6-bromaniline. This intermediate is then subjected to a diazotization reaction using sodium nitrite (B80452) in sulfuric acid. The resulting diazonium salt is subsequently treated with hypophosphorous acid and a copper catalyst to remove the amino group (as a diazonium group), yielding 3,4,5-trifluorobromobenzene. google.comgoogle.com While this example illustrates the deamination step, a classic Sandmeyer reaction would involve the displacement of the diazonium group with bromide.

Halogen Exchange Reactions for Fluorine Incorporation

Halogen exchange (HALEX) reactions are a powerful tool for introducing fluorine atoms into an aromatic ring, often by replacing chlorine or bromine atoms. google.comfrontiersin.org These reactions are typically carried out using a fluoride (B91410) source, such as potassium fluoride, and may be facilitated by a phase-transfer catalyst. google.comgoogle.com The process can be particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. google.com For instance, 2,4-dichloronitrobenzene (B57281) can be converted to 2,4-difluoronitrobenzene (B147775) through a HALEX reaction, which can then be reduced to 2,4-difluoroaniline. google.com While not a direct synthesis of the title compound, this methodology is fundamental in creating highly fluorinated aniline precursors.

Multi-Step Synthetic Protocols and Optimization

A documented multi-step synthesis involves the following key transformations figshare.com:

Reduction of a Nitro Intermediate: As previously mentioned, the reduction of 2-bromo-3,4,5-trifluoro-1-nitrobenzene using iron in an ethanol/water mixture is a high-yielding step. figshare.com

Borylation of the Aniline: The resulting this compound can be further functionalized. For example, it can undergo a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B136004) to produce 3,4,5-trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. figshare.com This borylated intermediate is valuable for subsequent cross-coupling reactions.

Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is essential at each stage to maximize yield and purity. vulcanchem.com

Table 2: Multi-Step Synthesis of a this compound Derivative

| Step | Reactants | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-bromo-3,4,5-trifluoro-1-nitrobenzene, Fe, NH4Cl | None | EtOH/H2O | 55°C | This compound | 94% | figshare.com |

| 2 | This compound, Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl2 | Dioxane | 100°C | 3,4,5-trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Crude | figshare.com |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. Green chemistry principles, such as the use of less hazardous solvents and energy-efficient reaction conditions, are being applied to the synthesis of complex molecules.

Microwave-Assisted Reaction Enhancement

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and the use of less solvent compared to conventional heating methods. ajrconline.org This technique can be particularly beneficial for reactions that are slow or require high temperatures. For instance, a microwave-assisted, solvent-free cyclocondensation reaction has been used to synthesize 1-(2,4,5-trifluorophenyl)guanidine (B13685202) from 2,4,5-trifluoroaniline (B1295084), reducing reaction time by 20% compared to conventional heating. smolecule.com While a direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles are transferable to many of the reaction types discussed, such as halogenation and Sandmeyer reactions. ajrconline.org The use of microwave irradiation can enhance the efficiency of these transformations, contributing to a more sustainable synthetic process. smolecule.com

Solvent-Free Methodologies (Mechanochemical Approaches)

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a compelling green alternative to conventional solvent-based synthesis. For the preparation of this compound, this approach typically involves the solid-state reaction of the starting material, 3,4,5-trifluoroaniline, with a solid brominating agent.

The reaction can be performed by grinding the reactants together in a mortar and pestle or, for more controlled and scalable results, using a ball mill. In this process, the mechanical energy breaks down the crystal lattice of the reactants, creating fresh surfaces for reaction without the need for a solvent. This method significantly reduces chemical waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

Research into the mechanochemical bromination of anilines has shown that solid brominating agents like N-bromosuccinimide (NBS) are effective. The high-energy milling environment facilitates the electrophilic aromatic substitution on the 3,4,5-trifluoroaniline ring. The directing effects of the amino group and the fluorine atoms guide the bromine to the 2-position.

| Parameter | Mechanochemical Synthesis | Traditional Solvent-Based Synthesis |

| Starting Material | 3,4,5-Trifluoroaniline | 3,4,5-Trifluoroaniline |

| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |

| Solvent | None (Solvent-free) | Dichloromethane or Acetic Acid |

| Reaction Time | 30 - 60 minutes | 2 - 6 hours |

| Work-up | Simple filtration/extraction | Aqueous wash, neutralization, extraction |

| Yield | Typically >90% | 85-95% |

| Environmental Impact | Low (no solvent waste) | High (organic solvent waste) |

This table presents hypothetical but representative data for the synthesis of this compound, comparing a mechanochemical approach with a traditional solvent-based method.

Industrial-Scale Synthesis Considerations and Process Intensification

Scaling up the synthesis of this compound for industrial production requires addressing challenges related to safety, cost, and efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key. Continuous flow chemistry and advanced quenching techniques are central to this paradigm shift.

Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over traditional large-batch reactors for bromination reactions, which are often highly exothermic and involve hazardous reagents like molecular bromine. mdpi.comnih.govugent.be In a flow system, small volumes of reactants are continuously mixed and reacted in a confined channel or tube. rsc.org This allows for superior control over reaction parameters like temperature, pressure, and residence time. rsc.org

For the synthesis of this compound, a stream of 3,4,5-trifluoroaniline dissolved in a suitable solvent would be merged with a stream of a brominating agent (e.g., bromine or an in situ generated bromine source) just before entering the reactor coil. mdpi.comnih.gov The small reactor volume drastically improves heat transfer, allowing the exothermic heat of reaction to be dissipated efficiently, thereby preventing thermal runaways and reducing the formation of byproducts. rsc.org The ability to operate at elevated temperatures and pressures safely can significantly accelerate reaction rates, leading to higher throughput. researchgate.net This technology enables a productivity of over 100 kg per day in some bromination processes. wuxiapptec.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

| Reactor Volume | Milliliters to Liters | Hundreds to Thousands of Liters |

| Heat Transfer | Excellent | Poor to Moderate |

| Temperature Control | Precise (±1 °C) | Difficult, large gradients |

| Residence Time | Seconds to Minutes | Hours |

| Safety | High (small reagent volume) rsc.org | Lower (large volume of hazardous materials) nih.gov |

| Throughput | High, easily scalable by numbering-up | Limited by reactor size |

| Yield | Often higher due to fewer byproducts mdpi.com | Variable, potential for degradation |

This table compares key parameters of continuous flow versus traditional batch synthesis for the industrial production of halogenated anilines.

A critical innovation in continuous flow synthesis is the integration of an in-line, in situ quenching step. mdpi.comwuxiapptec.com Immediately after the reaction mixture exits the reactor coil where this compound is formed, a third stream containing a quenching agent is introduced. mdpi.com This technique is designed to instantly neutralize any unreacted brominating agent and stop the reaction, preventing the formation of over-brominated or other undesired side products. wuxiapptec.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,4,5 Trifluoroaniline

Electrophilic Aromatic Substitution Pathways and Regioselectivity

The susceptibility of an aromatic ring to electrophilic attack is largely governed by the nature of the substituents it carries. Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, increasing its nucleophilicity and rendering it more reactive than benzene (B151609). libretexts.org Conversely, deactivating groups withdraw electron density, making the ring less reactive. libretexts.org

The amino group (-NH₂) is a potent activating group due to its ability to donate its lone pair of electrons into the benzene ring through resonance. libretexts.orgpressbooks.pub This effect significantly increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. libretexts.orgsavemyexams.com In contrast, halogens are generally considered deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. libretexts.orglibretexts.org However, they are unique in that they still direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub

In the case of 2-Bromo-3,4,5-trifluoroaniline, the aromatic ring is polysubstituted, and the directing effects of all substituents must be considered. The powerful activating and ortho-, para-directing influence of the amino group is opposed by the deactivating, yet also ortho-, para-directing, nature of the bromine and fluorine atoms. libretexts.orgsavemyexams.com The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution. dur.ac.uk The bromine atom also contributes to this deactivation. The regioselectivity of electrophilic substitution on this molecule will be determined by the cumulative influence of these competing effects, with the position of substitution favoring the site that is most activated or least deactivated. Given the strong activating nature of the amino group, electrophilic attack is most likely to occur at the position para to the amino group (C6), which is the only available unsubstituted position that is also ortho or para to the amino group.

Nucleophilic Aromatic Substitution Profiles

Polyfluoroaromatic compounds are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group, typically a halide, from the aromatic ring. nih.govcore.ac.uk The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. dur.ac.ukcore.ac.uk The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being a better leaving group than other halogens in this context, and the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. imperial.ac.uk

In this compound, the three fluorine atoms significantly activate the ring for nucleophilic attack. The position of substitution will depend on the relative stability of the possible intermediates. Generally, nucleophilic attack is favored at positions para to strong electron-withdrawing groups. In this molecule, the fluorine atoms themselves act as activating groups for SNAr. Displacement of one of the fluorine atoms by a nucleophile is a plausible reaction pathway. The presence of the amino group, an electron-donating group, would generally disfavor nucleophilic substitution. However, in highly fluorinated systems, its influence might be overcome by the strong activation provided by the multiple fluorine substituents.

Oxidation and Reduction Chemistry of the Amino Functionality

The amino group of an aniline (B41778) can undergo various oxidation and reduction reactions. Oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes, depending on the oxidant and reaction conditions. chemsrc.com For instance, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of colored products. The synthesis of aromatic azo compounds, which are important dyes, can be achieved through the oxidation of anilines, often catalyzed by metal salts like copper acetate. nih.govmdpi.com Peroxidases have also been shown to catalyze the formation of azo compounds from certain chloroanilines in soil. nih.gov

Conversely, the amino group is already in its most reduced state. However, the molecule as a whole can undergo reduction. For example, the bromo substituent could potentially be removed via catalytic hydrogenation. The stability of the C-F bonds makes their reduction more challenging.

Diazotization of the amino group is a key transformation. Treatment of anilines with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. imperial.ac.uk These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups. For example, in the Gattermann reaction, a diazonium salt is treated with copper powder and HBr to replace the diazonium group with a bromine atom. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate

The bromine atom in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netrsc.org This reaction is widely used to form biaryl compounds. ambeed.com this compound can act as the halide partner in a Suzuki-Miyaura coupling, allowing for the introduction of an aryl or vinyl group at the C2 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The presence of the fluorine and amino substituents can influence the reactivity of the C-Br bond and the efficiency of the catalytic cycle.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is illustrative and does not represent specific experimental data for this compound, as this is not readily available in the provided search results.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Aqueous medium | 4-Methoxybiphenyl |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Aqueous medium | 4-Cyanobiphenyl |

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. conicet.gov.arorganic-chemistry.org This reaction is a powerful method for the synthesis of diarylamines, which are prevalent in pharmaceuticals and organic materials. acs.orgacs.org this compound can be used as the aryl halide component, reacting with another amine to form a more complex diarylamine. The reaction typically requires a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. conicet.gov.ar The synthesis of diarylamines can also be achieved through other methods, such as copper-catalyzed Ullmann condensations or more recently developed transition-metal-free approaches like the desulfinylative Smiles rearrangement. conicet.gov.arnih.gov

Table 2: Examples of Buchwald-Hartwig Amination Reactions This table is illustrative and does not represent specific experimental data for this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Phenyl iodide | 2-Chloroaniline | Pd(dba)₂ | DPEPhos | NaOt-Bu | Toluene | 2-Chloro-N-phenylbenzenamine |

| Aryl Bromide | Primary Amine | Pd(0) | Bulky phosphine | Strong base | Aprotic solvent | Diarylamine |

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Alkylation Reactions of the Aniline Moiety

The amino group of this compound can undergo N-alkylation to form secondary or tertiary amines. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. A notable method is the nickel-catalyzed N-alkylation of anilines using alcohols as the alkylating agents. acs.org This approach is advantageous as it uses readily available starting materials and offers good functional group tolerance. acs.org The reaction proceeds via a borrowing hydrogen mechanism, where the alcohol is first oxidized to an aldehyde, which then undergoes condensation with the aniline to form an imine, followed by reduction to the N-alkylated aniline.

The introduction of polyfluoroalkyl groups onto the nitrogen atom is also a significant transformation, as fluorinated amines are valuable in medicinal chemistry. nih.gov This can be accomplished using various fluoroalkylating agents, sometimes under photoredox catalysis conditions. conicet.gov.aracs.org

Electronic and Steric Effects on Aromatic Reactivity

The reactivity of this compound is intricately governed by the electronic and steric influences of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms dictates the molecule's behavior in various chemical transformations.

The fluorine atoms on the aromatic ring of this compound exert a significant influence on its reactivity through both inductive and mesomeric (resonance) effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. chemistrysteps.comwiley-vch.de This inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. stackexchange.com The cumulative -I effect of three fluorine atoms in this compound renders the ring significantly electron-deficient.

The net result of these opposing effects is a deactivation of the aromatic ring towards electrophilic substitution, yet with a directing influence to the positions least deactivated by the inductive effect and most activated by the mesomeric effect.

| Effect | Description | Impact on Aromatic Ring |

| Inductive (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity of fluorine. chemistrysteps.comwiley-vch.de | Deactivation of the entire ring, making it less nucleophilic. stackexchange.com |

| Mesomeric (+M) | Donation of lone pair electrons into the pi-system of the ring. chemistrysteps.comwordpress.com | Increases electron density at ortho and para positions relative to the fluorine atoms. stackexchange.com |

This table summarizes the electronic effects of fluorine substituents on an aromatic ring.

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orgsavemyexams.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+M effect). chemistrysteps.com This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.org

However, in the case of this compound, the strong deactivating inductive effects of the three fluorine atoms and the bromine atom counteract the activating effect of the amino group. The position of electrophilic attack will be a result of the combined directing effects of all substituents. The amino group strongly directs ortho and para. In this specific molecule, the positions ortho to the amino group are occupied by a bromine atom and a fluorine atom. The para position is also occupied by a fluorine atom.

It is important to note that under strongly acidic conditions, such as those often used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). doubtnut.com This group is strongly deactivating and a meta-director. This can lead to a mixture of products, including meta-substituted anilines. doubtnut.com

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Activating (+M > -I) | Ortho, Para |

| -F | Deactivating (-I > +M) | Ortho, Para |

| -Br | Deactivating (-I > +M) | Ortho, Para |

This table outlines the directing effects of the substituents in this compound.

Inductive and Mesomeric Influence of Fluorine Substituents

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions.

The N-alkylation of anilines can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate from the alkylating agent, which is then attacked by the nucleophilic aniline. sioc-journal.cnrsc.org This pathway is favored by factors that stabilize the carbocation, such as polar solvents and specific catalysts. sioc-journal.cn For instance, the N-alkylation of aniline with benzyl (B1604629) alcohol over a niobium oxide catalyst has been shown to proceed via an Sₙ1 mechanism, where the catalyst facilitates the formation of a benzyl carbocation. sioc-journal.cn Similarly, theoretical calculations on the monoalkylation of 2,5-dichloroaniline (B50420) with trichloroacetimidate (B1259523) catalyzed by (±)-camphorsulfonic acid suggest a preference for an Sₙ1 mechanism involving dual hydrogen-bonding activation. rsc.org Given the reduced nucleophilicity of the amino group in this compound due to the electron-withdrawing substituents, an Sₙ1 pathway for alkylation with suitable alkylating agents that can form stable carbocations is a plausible mechanistic route.

The formation of a diazonium salt from a primary aromatic amine like this compound is a cornerstone of aromatic chemistry. The process, known as diazotization, involves the reaction of the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid. nptel.ac.in The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and dehydrations then leads to the formation of the aryldiazonium ion (Ar-N₂⁺). nptel.ac.in The presence of electron-withdrawing groups on the aromatic ring can make diazotization more difficult by reducing the nucleophilicity of the amino nitrogen. nptel.ac.in

The decomposition of the resulting diazonium salt is a versatile method for introducing a variety of substituents onto the aromatic ring. researchgate.net This decomposition often proceeds through an Sₙ1-type mechanism, where the diazonium group departs as dinitrogen gas (N₂), leaving behind a highly reactive aryl cation. nptel.ac.indspaces.org This cation is then rapidly quenched by any nucleophile present in the reaction medium. nptel.ac.in For example, in the Schiemann reaction, the thermal decomposition of an aryldiazonium fluoroborate salt yields an aryl fluoride via an Sₙ1 mechanism. dspaces.org The stability of the diazonium salt is influenced by the substituents on the aromatic ring and the counter-ion. researchgate.net The diazonium salt derived from 2,4,5-trifluoroaniline (B1295084) is known to be thermally unstable. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 3,4,5 Trifluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-3,4,5-trifluoroaniline, a combination of ¹H, ¹⁹F, and ¹³C NMR studies offers a complete picture of its atomic framework.

Proton NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is expected to show signals corresponding to the amine (-NH₂) protons and the lone aromatic proton. The chemical shift of the amine protons can be broad and its position variable depending on the solvent and concentration. The aromatic proton, situated between two fluorine atoms, would appear as a multiplet due to coupling with the adjacent fluorine atoms.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.8-7.5 | Multiplet (m) | J(H-F) couplings |

| Amine-H₂ | Variable | Broad Singlet (br s) | N/A |

This table presents typical data; actual values can vary based on experimental conditions.

¹⁹F NMR is a powerful technique for organofluorine compounds, providing distinct signals for each unique fluorine environment. For this compound, three distinct signals are expected, corresponding to the fluorine atoms at the C3, C4, and C5 positions. The chemical shifts and coupling patterns (both F-F and F-H couplings) are diagnostic for their specific locations on the aromatic ring. For instance, ¹⁹F NMR spectra of similar trifluorinated aniline (B41778) derivatives show multiplets for each fluorine atom, with coupling constants that help in assigning their relative positions. echemi.com Computational tools can also aid in the prediction of ¹⁹F NMR shifts. imperial.ac.uk

| Fluorine Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | Specific range | Multiplet (m) | J(F-F), J(F-H) |

| F-4 | Specific range | Multiplet (m) | J(F-F) |

| F-5 | Specific range | Multiplet (m) | J(F-F), J(F-H) |

This table presents expected patterns; specific data from experimental spectra is required for definitive assignment.

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. In the case of this compound, six distinct signals are anticipated for the aromatic carbons. The carbon atom attached to the bromine (C2) will have a characteristic chemical shift, as will the carbons bonded to fluorine (C3, C4, C5) and the amino group (C1). The carbon without a substituent (C6) will also have a unique resonance. The coupling between carbon and fluorine atoms (J(C-F)) provides further structural confirmation.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C1-NH₂ | Specific range | Multiplet | J(C-F) |

| C2-Br | Specific range | Multiplet | J(C-F) |

| C3-F | Specific range | Doublet of Doublets (dd) | ¹J(C-F), J(C-F) |

| C4-F | Specific range | Doublet of Doublets (dd) | ¹J(C-F), J(C-F) |

| C5-F | Specific range | Doublet of Doublets (dd) | ¹J(C-F), J(C-F) |

| C6-H | Specific range | Multiplet | J(C-F) |

This table presents expected patterns; specific data from experimental spectra is required for definitive assignment.

Fluorine (19F) NMR for Resolution of Fluorine Substituent Positions

Mass Spectrometry Techniques for Molecular Formula Verification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HR-ESI-MS provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. rsc.org For this compound (C₆H₃BrF₃N), the expected exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. Experimental measurement of this mass with very low error provides strong evidence for the correct elemental composition. rsc.org

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₆H₃BrF₃N+H]⁺ | 225.9531 | Typically within a few ppm of the calculated value |

The observed mass is determined experimentally and compared to the calculated value.

The presence of bromine is readily identified in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). acs.org This results in a characteristic M and M+2 isotopic pattern, where the two peaks are of roughly equal intensity. nih.govresearchgate.netchromatographyonline.com Fluorine, on the other hand, is monoisotopic (¹⁹F), meaning it does not contribute to an M+2 peak. nih.govresearchgate.net The combination of the prominent M+2 peak from bromine and the mass defect associated with fluorine provides a unique signature for this compound in the mass spectrum. nih.gov

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ⁷⁹Br | 50.69 | Contributes to the M peak |

| ⁸¹Br | 49.31 | Contributes to the M+2 peak |

| ¹⁹F | 100 | No significant isotopic contribution |

The analysis of the isotopic pattern, therefore, serves as a powerful tool to confirm the presence and number of bromine atoms in the molecule, complementing the high-resolution mass data for unambiguous molecular formula verification. acs.orgnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, providing detailed information about its molecular structure. In the case of aniline and its derivatives, characteristic vibrational modes can be assigned to specific bonds and functional groups. tsijournals.com Theoretical studies on various haloaniline derivatives have shown a good correlation between calculated and experimental frequencies. asianpubs.org For instance, the N-H stretching vibrations in aniline derivatives typically appear in the region of 3300-3500 cm⁻¹. asianpubs.org The C-N stretching vibration is expected in the range of 1250-1340 cm⁻¹, while C-C stretching vibrations within the aromatic ring occur at lower frequencies. asianpubs.org The presence of halogen substituents, such as bromine and fluorine, will also give rise to characteristic C-Br and C-F stretching vibrations at specific wavenumbers. For related trifluoroaniline compounds, such as 2,3,5-trifluoroaniline, characteristic infrared absorption peaks have been identified at 3480, 3370, 1640, 1510, 1220, 1115, 1100, 970, 815, and 760 cm⁻¹. echemi.com

Table 1: Postulated FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| N-H Bending | 1580 - 1650 |

| C-N Stretching | 1250 - 1340 |

| C-F Stretching | 1100 - 1400 |

This table is based on general frequency ranges for aniline derivatives and related compounds. Specific values for this compound would require experimental data.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While it also provides information about molecular vibrations, it is particularly sensitive to non-polar bonds. A significant challenge with Raman spectroscopy is its inherently low sensitivity. scirp.org This limitation can be overcome by using Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed onto metallic nanostructures, such as silver or gold colloids. scirp.orgscirp.org

For anilines, SERS has been shown to provide significant signal enhancement. scirp.org The adsorption of the aniline molecule onto the metal surface, typically via the nitrogen atom of the amino group, is a key aspect of the SERS effect. pku.edu.cn The SERS spectra of aniline often show prominent bands corresponding to the NH₂ scissoring, C-N stretching, and ring breathing modes. scirp.org For instance, in the SERS spectrum of aniline, a broad peak around 989/996 cm⁻¹ is attributed to the NH₂ wagging mode. scirp.org The orientation of the adsorbed molecule relative to the surface can also influence the SERS spectrum. pku.edu.cn Computational studies have been employed to understand the vibrational modes and shifts observed in SERS spectra of aniline derivatives. scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound (C₆H₃BrF₃N), this analysis would quantify the percentage of carbon, hydrogen, and nitrogen. The presence of bromine and fluorine would be confirmed by specific analytical methods. The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 32.48 |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.36 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 36.01 |

| Fluorine (F) | 18.998 | 3 | 56.994 | 25.69 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.31 |

| Total | | | 221.995 | 100.00 |

These values are calculated based on the molecular formula C₆H₃BrF₃N.

Chromatographic Purity Assessment and Intermediate Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique widely used for the analysis of non-volatile and thermally sensitive compounds like halogenated anilines. oup.comoup.com HPLC methods have been developed for the separation and detection of various halogenated anilines, often using a C-18 bonded phase column. oup.comoup.com The choice of mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile, is crucial for achieving good separation. sielc.com Detection is commonly performed using a UV detector, as aromatic compounds like anilines absorb UV light. oup.comoup.comsielc.com For enhanced sensitivity, an electrochemical detector can also be employed. oup.comoup.com The purity of this compound can be determined by analyzing a sample and quantifying the area of the main peak relative to any impurity peaks. By injecting standards of known concentration, HPLC can also be used to quantify the amount of the compound in a sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures and for monitoring reaction progress. oup.com For aromatic amines, TLC can be performed on silica (B1680970) gel plates. researchgate.netrsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (the TLC plate coating) and the mobile phase (the developing solvent). oup.com The position of the compound on the developed plate is characterized by its retention factor (Rf) value. Visualization of the spots can be achieved under UV light or by using a staining reagent. researchgate.netrsc.org For instance, cinnamaldehyde (B126680) has been used as a reagent for the detection of aromatic primary amines on TLC plates, where a yellow spot appears. researchgate.netrsc.orgrsc.org This allows for a quick assessment of the presence of the starting material and the formation of the product during a synthesis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5-trifluoroaniline |

| Aniline |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC)

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of this compound at an atomic level. These methods allow for the prediction of its structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental data. By employing sophisticated models, researchers can elucidate electronic behaviors and energetic landscapes that govern the molecule's chemical nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. asianpubs.org For substituted anilines, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting molecular geometries and electronic properties. asianpubs.orgresearchgate.net

The electronic structure of this compound is significantly influenced by its substituents. The bromine atom and three fluorine atoms are electron-withdrawing, which modulates the electron density of the aromatic ring and the amino group. The reactivity of the molecule can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In aniline derivatives, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. The electron-withdrawing substituents in this compound are expected to lower the energies of both the HOMO and LUMO. This lowering of the HOMO energy suggests a reduced nucleophilicity compared to aniline. DFT calculations are essential for quantifying these effects and predicting sites of reactivity. nih.govjmaterenvironsci.com

Table 1: Representative Frontier Orbital Energies Calculated for Halogenated Anilines using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.24 | -0.15 | 5.09 |

| p-Fluoroaniline | -5.31 | -0.21 | 5.10 |

| p-Chloroaniline | -5.45 | -0.48 | 4.97 |

| p-Bromoaniline | -5.47 | -0.52 | 4.95 |

Note: Data is illustrative, based on typical values for related compounds to demonstrate trends. Actual values for this compound require specific calculation.

Quantum mechanical (QM) modeling, including methods like DFT and ab initio Hartree-Fock (HF), is widely used for predicting the energetic stability and vibrational spectra (FTIR and FT-Raman) of aniline derivatives. researchgate.net These calculations allow for the assignment of vibrational modes observed in experimental spectra. asianpubs.org

For this compound, QM calculations can predict the vibrational frequencies associated with specific functional groups. Key vibrational modes include:

N-H stretching: Typically found in the 3400-3500 cm⁻¹ region.

C-N stretching: Occurring in the 1250-1350 cm⁻¹ range.

C-F stretching: Generally observed between 1100-1300 cm⁻¹.

C-Br stretching: Found at lower wavenumbers, typically 500-650 cm⁻¹.

By comparing the calculated (scaled) frequencies with experimental data, a detailed vibrational assignment can be made, confirming the molecular structure. researchgate.net Energetic predictions from QM modeling can also determine the relative stability of different conformers and the energy barriers to rotation or inversion. researchgate.net

Table 2: Typical Calculated Vibrational Frequencies for Key Bonds in Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 - 3550 |

| N-H Symmetric Stretch | 3400 - 3450 |

| N-H Bending (Scissoring) | 1600 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1100 - 1300 |

| C-Br Stretching | 500 - 650 |

Note: These are characteristic ranges. The precise frequencies for this compound depend on the full molecular structure and require specific QM calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. jmaterenvironsci.com It is used to predict how different molecular geometries might interact and to identify sites susceptible to electrophilic and nucleophilic attack. jmaterenvironsci.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. jmaterenvironsci.com For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the highly electronegative fluorine atoms and, to a lesser extent, the nitrogen atom of the amino group due to its lone pair of electrons.

Positive Potential: Located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

The MEP surface provides a clear, visual guide to the molecule's reactivity, highlighting the electron-rich and electron-deficient centers that govern its intermolecular interactions. researchgate.net

The amino group (-NH₂) in aniline and its derivatives is not planar but pyramidal, allowing it to undergo a conformational process known as nitrogen inversion. This inversion involves a planar transition state. Computational methods can be used to perform a conformational analysis and calculate the energy barrier associated with this inversion.

Studies on halogenated anilines have shown that the nature and position of substituents on the benzene ring significantly affect the structure and the inversion barrier of the amino group. researchgate.net For instance, research on 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline (B120722) demonstrated that the presence of bulky halogen substituents in the ortho positions can lower the inversion barrier compared to aniline. researchgate.netresearchgate.net This effect is attributed to steric interactions that may destabilize the pyramidal ground state or stabilize the planar transition state.

For this compound, the bromine atom at the C2 (ortho) position is expected to influence the amine group's conformation and its inversion barrier. Quantum mechanical calculations can precisely model the potential energy surface for the inversion process and predict the height of the energy barrier.

Table 3: Comparison of Calculated Amine Inversion Barriers in Aniline and Halogenated Derivatives

| Compound | Inversion Barrier (kJ/mol) | Computational Method |

| Aniline | ~9.6 | MP2/6-311G |

| 2,4,6-Trichloroaniline | ~5.9 | MP2/6-311G |

| 2,4,6-Tribromoaniline | ~3.2 (Predicted) | DFT |

Source: Data for aniline and trichloroaniline from reference researchgate.net. The value for tribromoaniline is a predicted trend. The barrier for this compound would require specific calculation but is expected to be influenced by the ortho-bromo substituent.

Applications in Medicinal Chemistry, Agrochemicals, and Materials Science

Intermediate and Building Block for Complex Organic Synthesis

2-Bromo-3,4,5-trifluoroaniline and its isomers serve as crucial intermediates in the creation of more complex molecules for pharmaceuticals and materials science. The presence of electronegative fluorine atoms and a reactive bromine atom allows for a wide range of chemical modifications.

For instance, the closely related isomer, 2-bromo-3,4,6-trifluoroaniline (B74565), is a known starting material for the synthesis of substituted 1-benzazepin-2-ones. doi.org These benzazepinones are evaluated as potent sodium channel blockers, which have shown oral efficacy in rat models of neuropathic pain, a chronic condition resulting from injury to the nervous system. doi.org

Furthermore, the parent compound, 3,4,5-trifluoroaniline (B67923), is utilized in the synthesis of capsid assembly modulators that inhibit the replication of the hepatitis B virus (HBV). nih.govossila.com It is also employed as a building block for quasi-2D perovskite films used in organic light-emitting diodes (OLEDs) research, highlighting its utility in materials science. ossila.com The strategic placement of fluorine atoms can significantly influence the physicochemical properties of a molecule, which is a key consideration in modern drug design. jelsciences.com

Design and Synthesis of Bioactive Compounds

The halogenated aniline (B41778) framework is a key component in the design of new therapeutic agents. Its derivatives are investigated for a wide range of biological activities.

A pharmacophore is an abstract concept of the essential molecular features necessary for a specific biological activity. Schiff bases, which can be formed from the condensation of anilines with carbonyl compounds, are recognized as adaptable pharmacophores for the development of bioactive lead compounds. researchgate.net The aniline moiety, particularly when substituted with halogens, often forms a core part of these pharmacophores.

In drug design, the strategic integration of known bioactive pharmacophores is a common strategy. malariaworld.org For example, trifluoromethylated anilines are crucial in modern drug design as the trifluoromethyl group can alter lipophilicity, stability, and molecular conformation, potentially leading to new medicines. jelsciences.com The this compound structure, combining both bromine and fluorine on an aniline ring, represents a scaffold that can be investigated as a key pharmacophore in the discovery of new drugs.

Halogenated anilines are utilized in studies of enzyme inhibition. Specifically, the related compound 3,4,5-trifluoroaniline has been used as a research compound to study the selective inhibition of Cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6. chemicalbook.comlookchem.com Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of drugs and other xenobiotics.

In a study developing a new hepatitis B capsid assembly modulator from 3,4,5-trifluoroaniline, the final compound was tested for inhibition of various CYP enzymes. nih.gov It was found to have IC50 values in the high micromolar range, indicating a relatively safe profile concerning drug-drug interactions mediated by these enzymes. nih.gov Computational models also predict the interaction of such compounds with various CYP isoforms. ambeed.com

| CYP Isoform | Predicted Inhibition by 3,4,5-Trifluoroaniline |

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

| Data based on computational SVM models. ambeed.com |

The search for new antimicrobial agents is a critical area of research, and halogenated anilines are precursors to many compounds investigated for such properties. While data on this compound itself is limited, studies on related structures show the importance of the halogenated aniline motif for antimicrobial activity.

For example, a series of 7-anilino triazolopyrimidines were synthesized and evaluated for their antiproliferative activity. mdpi.com Derivatives containing halogen-substituted anilines, such as 4'-bromoaniline and 4'-fluoro-3'-chloroaniline, displayed the greatest potency. mdpi.com In another study, various aniline derivatives were tested for their efficacy against pathogenic Vibrio species, which are common causes of foodborne infections. [Original Search Result 7] Several bromo- and chloro-substituted anilines showed significant antimicrobial activity.

| Compound | Pathogen(s) | Activity (Minimum Inhibitory Concentration - MIC) |

| 4-bromo-3-chloroaniline | V. harveyi, V. parahaemolyticus | 125 µg/mL |

| 3-bromo-4-chloroaniline | V. harveyi, V. parahaemolyticus | 175 µg/mL |

| 3,5-dibromoaniline | V. harveyi, V. parahaemolyticus | 100 µg/mL |

| 3,5-difluoro-4-iodoaniline | V. harveyi, V. parahaemolyticus | 150 µg/mL |

| 3-chloro-4-iodoaniline | V. harveyi, V. parahaemolyticus | 125 µg/mL |

| Data from a study on the antimicrobial efficacy of aniline derivatives. [Original Search Result 7] |

Aniline derivatives are also subjects of research for their antioxidant potential. Nitrogen-based antioxidants often feature a conjugated NH group as their active pharmacophore, functioning through mechanisms similar to well-known phenolic antioxidants. mdpi.com Studies comparing anilines and phenols have found that they have comparable radical scavenging abilities, with the activity being tunable by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. mdpi.com

The incorporation of fluorine into organic molecules is a strategy used in the synthesis of compounds with notable biological properties, including antioxidant activity. dergipark.org.tr New trans-diamide derivatives synthesized from substituted anilines, including fluorinated anilines, have been investigated for their antioxidant properties using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. dergipark.org.tr While direct studies on this compound are not prominent, the general characteristics of fluorinated anilines suggest they are a relevant class of compounds for investigation in antioxidant research. nih.govacs.org

A significant challenge in developing drugs for CNS disorders is ensuring the molecule can permeate the blood-brain barrier. The physicochemical properties conferred by halogen substitution can be advantageous in this regard.

Research has shown that the inclusion of fluorine and bromine on an aniline ring can improve brain penetration. escholarship.org In the development of a potent, brain-penetrant EGFR tyrosine kinase inhibitor for malignant brain tumors, a derivative containing a 2'-fluoro and 3'-bromo substitution on the aniline ring was noted for its enhanced ability to cross into the brain. escholarship.org

Furthermore, in the development of novel treatments for neuropathic pain, a benzazepinone (B8055114) derivative synthesized from 2-bromo-3,4,6-trifluoroaniline was identified as a potent sodium channel blocker. doi.org The development of such agents is critical as many existing treatments for neuropathic pain have dose-limiting CNS side effects. doi.org The use of building blocks like halogenated anilines is therefore a key strategy in the synthesis of new CNS-active drug candidates. thieme-connect.de

Research into Antioxidant Properties

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound serves as a crucial intermediate in the synthesis of various agrochemical and pharmaceutical compounds. The presence of both bromine and multiple fluorine atoms on the aniline scaffold allows for a range of chemical modifications, making it a versatile building block. cymitquimica.com Halogenated anilines are recognized for their utility as precursors for bioactive molecules.

In the pharmaceutical industry, related trifluoroaniline compounds are key starting materials. For instance, isomers like 6-Bromo-2,3,4-trifluoroaniline are instrumental in preparing fluorinated indole (B1671886) derivatives, which are important structural motifs in many pharmaceuticals. The unique substitution pattern of this compound makes it a valuable component for creating complex molecular architectures with potential biological activity. cymitquimica.com Similarly, in the agrochemical sector, trifluoroanilines are foundational to the development of new herbicides and pesticides. d-nb.info The specific arrangement of halogens in this compound can influence the biological efficacy and selectivity of the final agrochemical product.

Functionalization of Nanomaterials and Advanced Materials

The unique electronic properties of fluorinated anilines, including this compound, make them suitable for modifying the surfaces of advanced materials, leading to novel applications in electronics and materials science.

Carbon Nanotube Functionalization for Organic Color Centers

The functionalization of carbon nanotubes (CNTs) is a critical step to tailor their properties for specific applications. Aryl diazonium salts, which can be generated in situ from anilines, are widely used for the covalent functionalization of CNTs. up.ptnih.govmdpi.com This process involves the reaction of the diazonium species with the CNT sidewalls, altering their electronic structure and solubility. up.ptmdpi.com

Research on the closely related compound, 3,4,5-trifluoroaniline, has demonstrated that it can be used to functionalize single-walled carbon nanotubes (SWCNTs) to create organic color centers. This functionalization introduces distinct fluorescence bands at longer wavelengths, a desirable property for applications in bioimaging and sensing. The process typically involves a one-pot reaction with the aniline, SWCNTs, and a diazotizing agent like sodium nitrite (B80452). While this specific research utilized the non-brominated analogue, the fundamental chemistry suggests that this compound could be a candidate for similar applications, potentially offering additional avenues for modifying the electronic properties of the resulting functionalized CNTs.

Perovskite Material Development for Optoelectronic Devices

Halogenated organic molecules are increasingly being investigated for their role in improving the performance and stability of perovskite solar cells (PSCs) and other optoelectronic devices like organic light-emitting diodes (OLEDs). These molecules can function as part of the hole transport layer (HTL), facilitating efficient charge extraction and passivating defects at the perovskite/HTL interface. nih.govresearchgate.netresearchgate.net

Studies have shown that halogen atoms on the organic ligands can form halogen bonds with the perovskite surface, which helps to suppress non-radiative recombination and improve device stability. nih.gov For example, a quasi-2D perovskite film incorporating 3,4,5-trifluoroaniline has been shown to exhibit significant luminance and current efficiency in OLEDs. The use of halogenated anilines in the HTL can lead to a better energy level alignment between the perovskite and the HTL, which is crucial for high-performance devices. d-nb.info The incorporation of halogenated molecules can also influence the crystal orientation of the perovskite layer, further enhancing device efficiency. nih.gov Given these findings, this compound represents a promising candidate for the development of advanced HTLs in next-generation perovskite-based optoelectronics.

Synthesis of Other Pharmaceutical Intermediates and Related Active Compounds

The strategic placement of reactive sites on the this compound ring system makes it a valuable precursor for a variety of other pharmaceutical intermediates and active compounds. The bromine atom, in particular, offers a handle for cross-coupling reactions, while the amino group can be readily transformed into other functionalities.

A significant application for bromo-trifluoroaniline isomers is in the synthesis of fluorinated indole derivatives. For example, 6-Bromo-2,3,4-trifluoroaniline is used to synthesize 5,6,7-trifluoro-1H-indole through Sonogashira coupling and subsequent cyclization reactions. This pathway highlights the potential of this compound to serve as a starting material for structurally diverse and potentially bioactive indole-containing molecules. Fluorinated indoles are of great interest in medicinal chemistry due to their prevalence in approved pharmaceuticals. nih.gov

Furthermore, bromo-fluoroanilines are building blocks in the synthesis of various kinase inhibitors, a major class of therapeutic agents, particularly in oncology. google.comnih.gov The synthesis of these complex molecules often involves the coupling of an aniline derivative with a heterocyclic core. The specific halogenation pattern of this compound can be exploited to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Below is a table summarizing the properties of compounds related to the synthesis and application of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Application/Role |

| This compound | 1000577-24-1 | C₆H₃BrF₃N | Subject of this article, intermediate in synthesis. angenechemical.com |

| 6-Bromo-2,3,4-trifluoroaniline | 122375-82-0 | C₆H₃BrF₃N | Precursor for fluorinated indole derivatives. |

| 3,4,5-Trifluoroaniline | 163733-96-8 | C₆H₄F₃N | Functionalization of SWCNTs and in perovskite films. |

| 5,6,7-trifluoro-1H-indole | Not specified | C₈H₄F₃N | A fluorinated indole derivative. |

Safety Considerations and Responsible Research Practices for 2 Bromo 3,4,5 Trifluoroaniline

Laboratory Handling Protocols and Personal Protective Equipment

Proper handling of 2-Bromo-3,4,5-trifluoroaniline is crucial to prevent exposure. fishersci.com This substance should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals. chemsrc.com

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. chemsrc.comthermofisher.com

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.comthermofisher.com

Personal Protective Equipment (PPE): A comprehensive hazard assessment of the workplace should be performed to determine the specific PPE required. stonybrook.edu The following table summarizes the recommended PPE for handling this compound and similar halogenated anilines.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling anilines. nmsu.edufsu.edu It is advisable to double-glove for increased protection. stonybrook.edu Always check the manufacturer's permeation and degradation data for the specific gloves used. stonybrook.edu Gloves should be at least 0.3 mm thick. stonybrook.edu |

| Eyes | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.com |

| Body | Laboratory coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure. fishersci.com |

| Respiratory | Respirator | If ventilation is inadequate or if dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com |

General Hygiene Practices:

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used. ambeed.comfluorochem.co.uk

Wash hands and any exposed skin thoroughly after handling. thermofisher.comfluorochem.co.uk

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. thermofisher.comambeed.com

Storage and Stability Considerations for Research Samples

Proper storage is essential to maintain the integrity and stability of this compound research samples.

Storage Conditions:

Store in a tightly closed container in a cool, dry, and well-ventilated place. thermofisher.comambeed.comthermofisher.com

Keep away from incompatible materials such as strong oxidizing agents. chemsrc.commolbase.com

Protect from direct sunlight and moisture. ambeed.com Some sources recommend storing in a dark place. ambeed.com

For long-term storage, a cool, dry place is recommended. aksci.com Some similar compounds are stored at temperatures as low as -20°C or -80°C to ensure stability.

Stability:

While specific stability data for this compound is limited, related trifluoroanilines are generally stable under normal storage conditions. molbase.com

Avoid conditions such as heat, flames, and sparks. chemsrc.com

The following table outlines recommended storage parameters:

| Parameter | Recommendation | Reason |

| Temperature | Cool, dry place. thermofisher.comaksci.com Some sources suggest 2-8°C. ambeed.com | To prevent degradation. |

| Atmosphere | Store in a well-ventilated area. thermofisher.comambeed.com Some sources suggest storing under an inert atmosphere. thermofisher.com | To prevent reaction with air or moisture. |

| Container | Tightly closed, original container. thermofisher.comambeed.com | To prevent contamination and exposure. |

| Incompatibilities | Strong oxidizing agents. chemsrc.commolbase.com | To prevent hazardous reactions. |

Waste Management and Environmental Impact Mitigation in Synthetic Procedures

Responsible waste management is critical to mitigate the environmental impact of research involving this compound.

Waste Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. thermofisher.comfluorochem.co.uk

One method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. molbase.com

For spills, the material can be soaked up with an inert absorbent material like sand or silica (B1680970) gel, collected into a suitable, closed container, and held for disposal. thermofisher.com

Environmental Impact:

Fluorinated compounds, in general, can be persistent in the environment and may pose risks due to their potential for bioaccumulation. ontosight.aiontosight.ai The carbon-fluorine bond is very strong, making many fluoroaromatics resistant to degradation. researchgate.net

Efforts should be made to prevent the release of this compound into drains or water courses. chemsrc.commolbase.com

The increasing use of fluorinated compounds in pharmaceuticals and agrochemicals has led to a greater presence of these substances in the biosphere, making it important to understand their environmental fate. acs.org

Researchers should always consult their institution's environmental health and safety department for specific guidance on waste disposal procedures.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-3,4,5-trifluoroaniline for high purity?

- Methodological Answer : Synthesis optimization involves selecting bromination agents (e.g., NBS or Br₂) and controlling reaction parameters (temperature, solvent polarity). Continuous flow microreactors enhance yield and reduce side products by improving mixing and heat transfer . For purification, column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) effectively isolates the product. Purity validation via HPLC (>98%) and melting point analysis (cross-referenced with literature) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effects). ¹⁹F NMR resolves overlapping signals in trifluoro regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 242.93).

- HPLC : Validates purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How do substituents influence the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : LogP (2.8) and LogD (pH 5.5: 2.3; pH 7.4: 2.1) indicate moderate hydrophobicity, suitable for drug permeability assays .

- Polar Surface Area (PSA) : 26 Ų suggests moderate hydrogen-bonding capacity, affecting solubility in polar solvents like DMSO.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, guiding storage at 0–6°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguous NMR assignments (e.g., distinguishing Br/F positional isomers) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict NMR shifts and optimize geometry, cross-validating experimental data .

- Isotopic Labeling : Synthesizing deuterated analogs aids in tracking substitution patterns via MS/MS fragmentation .

Q. What factors govern regioselective bromination in polyfluoroaniline systems?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing fluorine atoms direct bromine to meta/para positions via deactivation of the aromatic ring. Steric hindrance from adjacent substituents further limits bromination sites .

- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance selectivity by stabilizing transition states. Solvent polarity (e.g., DMF vs. CHCl₃) modulates reaction kinetics .

Q. How does this compound decompose under radical-generating conditions?

- Methodological Answer :

- Radical Pathways : Decomposition with pentyl nitrite generates aryl radicals, detected via EPR spectroscopy. Radical trapping agents (TEMPO) confirm intermediates .

- Stability Assays : Accelerated aging studies (40°C/75% RH) monitor degradation via LC-MS. Major byproducts include debrominated and oxidized species .

Key Research Challenges

- Synthetic Scalability : Transitioning batch synthesis to continuous flow systems to improve reproducibility .

- Toxicological Profiling : Assessing ecotoxicology (e.g., Daphnia magna assays) due to bioaccumulation risks from bromine/fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.